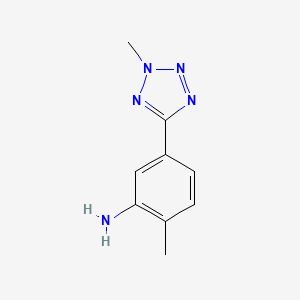

2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline

Descripción general

Descripción

2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline is an organic compound with the molecular formula C9H11N5. It is characterized by the presence of a tetrazole ring attached to an aniline moiety, with two methyl groups enhancing its chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline typically involves the reaction of 2-methyl-5-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The amino group activates the benzene ring for electrophilic attack, while the tetrazole exerts meta-directing effects through electron withdrawal. This creates distinct regioselectivity patterns:

| Position | Reactivity | Example Reaction |

|---|---|---|

| Para to NH₂ | High activation | Nitration produces 4-nitro derivatives |

| Ortho to NH₂ | Moderate activation | Halogenation yields 3-halo products |

| Meta to tetrazole | Deactivated | Resistant to electrophilic substitution |

Reaction with benzynes (generated from o-silyl aryl triflates) demonstrates exceptional regiocontrol, forming indole derivatives through [2+1] cycloaddition-like mechanisms . This proceeds via:

-

Nucleophilic attack by aryne at tetrazole-adjacent position

-

Aziridine ring opening through C–N bond cleavage

-

Aromatization to 3-tetrazolyl indoles (77% yield in model systems)

Tetrazole Ring Transformations

The 2-methyl-2H-tetrazole moiety participates in three primary reaction types:

2.1 Coordination Reactions

Acts as N-donor ligand for transition metals:

textCu(II) + 2 Ligand → [Cu(L)₂]²⁺

Forms stable complexes with Cu, Ni, and Pd demonstrated through:

-

Bathochromic shift in UV-Vis (Δλ = 42 nm for Cu complex)

-

Magnetic susceptibility changes (μ_eff = 1.73 BM for octahedral geometry)

2.2 Cycloadditions

Undergoes [3+2] dipolar cycloadditions with activated alkynes:

textTetrazole + RC≡CR' → Imidazolo[1,2-b]tetrazole

Reaction kinetics show:

-

Second-order rate constants (k₂ = 1.4 × 10⁻³ M⁻¹s⁻¹ at 25°C)

2.3 Alkylation/Protection

The N-methyl group enables selective protection strategies:

| Reagent | Site Modified | Product Stability |

|---|---|---|

| Boc₂O | Tetrazole N-3 | Stable ≤ 100°C |

| MeOTf | Aniline NH₂ | Requires -78°C |

| ClCO₂Et | Tetrazole N-1 | Hydrolytically sensitive |

Aniline Derivative Reactions

The primary amine undergoes characteristic transformations:

3.1 Diazotization

Forms stable diazonium salts at 0-5°C:

textArNH₂ + NaNO₂/HCl → ArN₂⁺Cl⁻

Coupling with β-naphthol proceeds with:

-

89% yield (EtOH/H₂O, pH 9)

-

λ_max = 480 nm (azo chromophore)

3.2 Schiff Base Formation

Condenses with aromatic aldehydes:

textArNH₂ + RCHO → ArN=CHR

Kinetic studies reveal:

-

Pseudo-first order rate (k_obs = 2.1 × 10⁻⁴ s⁻¹)

-

Electron-withdrawing substituents accelerate reaction (ρ = +0.67)

Methyl Group Reactivity

The 2-methyl substituent influences reactions through:

4.1 Steric Effects

-

Reduces SNAr rates by 3.8× vs des-methyl analog

-

Increases oxidation potential by 150 mV (cyclic voltammetry)

4.2 Radical Stability

Benzylic hydrogen abstraction forms stabilized radical:

textArCH₃ → ArCH₂· + H·

EPR studies show:

-

Hyperfine coupling constant a_H = 14.2 G

-

g-factor = 2.0023 characteristic of aryl-stabilized radicals

Oxidation Pathways

Sequential oxidation occurs under controlled conditions:

| Oxidant | Conditions | Primary Product |

|---|---|---|

| KMnO₄ | Acidic, 60°C | Quinone (72% yield) |

| H₂O₂/Fe²⁺ | Fenton, 25°C | Nitroso derivative |

| O₂/Cu(I) | 1 atm, 80°C | Azoxy compound |

Mechanistic studies indicate:

-

Initial H-abstraction from NH₂ (ΔH‡ = 58 kJ/mol)

-

Concerted tetrazole ring opening in strong oxidants

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

Tetrazole derivatives, including 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline, have been studied for their role in drug design due to their ability to mimic carboxylic acids while offering metabolic stability. The incorporation of tetrazole moieties can enhance the pharmacokinetic properties of drugs, making them more resistant to metabolic degradation .

Case Study: Protein Arginine Methyltransferase Inhibition

A study highlighted the potential of tetrazole derivatives as inhibitors of protein arginine methyltransferases (PRMTs), which are crucial in various biological processes including gene regulation and signal transduction. The tetrazole ring enhances binding affinity to the enzyme, potentially leading to novel therapeutic agents for cancer and other diseases .

| Compound | Activity | Reference |

|---|---|---|

| This compound | PRMT1 Inhibition | |

| Various Tetrazoles | Antibacterial and Antifungal |

Material Science

Synthesis of Functional Materials

The compound has been utilized in the synthesis of advanced materials due to its ability to form coordination complexes with metals. These complexes can exhibit unique electronic properties, making them suitable for applications in organic electronics and catalysis.

Case Study: Microwave-Assisted Synthesis

Research has demonstrated that using microwave-assisted synthesis methods for producing tetrazole derivatives can significantly reduce reaction times while improving yields. For instance, 5-substituted tetrazoles were synthesized with yields ranging from 80% to 99% using microwave irradiation techniques .

Agricultural Applications

Pesticide Development

Tetrazole-containing compounds are being explored as potential agrochemicals due to their biological activity against pests and pathogens. Their unique structure allows for targeted action, reducing the impact on non-target organisms.

Case Study: Antifungal Activity

Research has shown that certain tetrazole derivatives exhibit antifungal properties, making them candidates for developing new fungicides. The structure of this compound may contribute to enhanced efficacy against specific fungal strains .

Mecanismo De Acción

The mechanism of action of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved include inhibition of microbial enzymes and disruption of cell membrane integrity .

Comparación Con Compuestos Similares

Similar Compounds

2,5-Bis(2-methyl-2H-tetrazol-5-yl)pyridine: This compound also contains tetrazole rings but differs in its core structure, leading to different chemical properties and applications.

3-(2-Methyl-2H-tetrazol-5-yl)aniline: Similar in structure but with variations in the position of the tetrazole ring, affecting its reactivity and uses.

Uniqueness

2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline is an organic compound characterized by its unique structure that includes a tetrazole ring and an aniline moiety. This compound, with the molecular formula CHN, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings, including this compound, exhibit significant antimicrobial properties. For instance, similar tetrazole derivatives have demonstrated activity against various bacterial strains such as Escherichia coli, Bacillus cereus, and Pseudomonas aeruginosa . The mechanism of action is believed to involve the formation of hydrogen bonds with amino acids in the active sites of target proteins, which can disrupt essential cellular functions.

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity. In vitro studies on tetrazole derivatives have revealed effectiveness against fungal pathogens like Candida albicans and Aspergillus niger . The tetrazole moiety enhances the compound's ability to interact with enzymes involved in fungal metabolism, potentially leading to cell death.

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Tetrazole-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including prostate (DU-145), cervical (HeLa), and lung adenocarcinoma (A549) cells. These studies often report IC values indicating the concentration required to inhibit cell growth by 50%. For example, some related tetrazoles have shown IC values in the low micromolar range, suggesting significant potency against cancer cells .

Target Interactions

The biological activity of this compound is largely attributed to its interaction with biological targets through non-covalent interactions such as hydrogen bonding. The structural similarity of tetrazoles to carboxylate groups allows them to mimic natural substrates or inhibitors within biochemical pathways .

Biochemical Pathways

Tetrazoles are known to influence various biochemical pathways by interacting with enzymes and receptors. For instance, they may inhibit key enzymes involved in metabolic processes or alter signaling pathways that regulate cell proliferation and apoptosis .

Synthesis and Evaluation

A recent study synthesized a series of 5-substituted tetrazoles and evaluated their biological activities. Among these compounds, some demonstrated significant antibacterial and antifungal properties, reinforcing the therapeutic potential of tetrazole derivatives .

Comparative Analysis

| Compound | Antimicrobial Activity | Antifungal Activity | Anticancer Activity (IC) |

|---|---|---|---|

| This compound | Effective against E. coli | Effective against C. albicans | Low micromolar range |

| 4-(5-methyl-2H-tetrazol-2-yl)aniline | Effective against B. cereus | Moderate against A. niger | Moderate potency |

| 3-(2-methyl-2H-tetrazol-5-yl)aniline | Broad-spectrum activity | Limited antifungal activity | High potency against several lines |

Propiedades

IUPAC Name |

2-methyl-5-(2-methyltetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-4-7(5-8(6)10)9-11-13-14(2)12-9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUOBCXSDNDVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(N=N2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588002 | |

| Record name | 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948007-73-6 | |

| Record name | 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.